beta-D-allose
Overview
Description
Beta-D-allose: is a rare monosaccharide that belongs to the group of aldohexoses. It is an epimer of D-glucose, differing in the configuration at the third carbon atom. This compound is naturally found in small quantities in certain plants and microorganisms. It has garnered significant attention due to its unique properties and potential health benefits, including anti-cancer, anti-inflammatory, and antioxidant activities .
Mechanism of Action
Target of Action
Beta-D-Allose, also known as Beta-D-Allopyranose, is a rare sugar that has been studied for its potential pharmaceutical activities It has been suggested that this compound may interact with various cellular processes, potentially influencing the formation of intramolecular hydrogen bonds .
Mode of Action
It is known to exist in four ring structures, including α-D-allose-1,4-furanose, β-D-allose-1,4-furanose, α-D-allose-1,5-pyranose, and β-D-allose-1,5-pyranose . These structures may interact with cellular processes, potentially influencing the formation of intramolecular hydrogen bonds . This could explain the low abundance of this compound in nature .
Biochemical Pathways
This compound may affect various biochemical pathways. For instance, it has been suggested that this compound can inhibit ROS formation by competing with D-glucose in the mitochondria . .
Pharmacokinetics
It is known that this compound is soluble in water and insoluble in alcohol . This could potentially impact its bioavailability and pharmacokinetics.
Result of Action
This compound has been associated with various health benefits and physiological functions such as anti-cancer, anti-inflammatory, cryoprotective, anti-osteoporotic, anti-hypertensive, neuroprotective, and antioxidative properties . It has been shown to inhibit the proliferation of a variety of cancer cell lines . .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the production of this compound has been shown to be influenced by the presence of certain enzymes . .
Biochemical Analysis
Biochemical Properties
Beta-D-Allose interacts with several enzymes, proteins, and other biomolecules. It has been produced from D-psicose using this compound-producing enzymes, including L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase . These enzymes play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has been found to have beneficial activities, including anti-cancer, anti-tumor, anti-inflammatory, anti-oxidative, anti-hypertensive, cryoprotective, and immunosuppressant activities . It inhibits the proliferation of a variety of cancer cell lines, including cervical, hepatocellular, ovarian, head and neck, skin, and prostate cancer, and leukemia .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. Most of the this compound functions are mediated through thioredoxin-interacting protein molecules . This compound exerts its effects via reactive oxygen species regulation, cell cycle arrest, metabolic reprogramming, autophagy, apoptosis induction, and sensitizing tumors to radiotherapy and chemotherapy .
Temporal Effects in Laboratory Settings
It is known that this compound has a specific reductive effect on the 4-keto carbon of dTDP-4-keto-6-deoxy-D-allose .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not fully documented, it has been shown to have beneficial effects in various health conditions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is converted to D-fructose 6-phosphate in the EMP pathway by sequential enzyme reactions via the two intermediates, D-allose 6-phosphate and D-psicose 6-phosphate .
Subcellular Localization
It is known that this compound-producing enzymes, including L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase, are located in the cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: Beta-D-allose can be synthesized from D-ribose through a series of chemical reactions.
Enzymatic Conversion: Enzymatic methods involve the use of specific enzymes such as L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase to convert D-psicose to this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Beta-D-allose can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include nitric acid and bromine water.
Reduction: Reduction of this compound can yield sugar alcohols such as D-allitol. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Substitution reactions involving this compound can lead to the formation of glycosides and other derivatives.
Common Reagents and Conditions:
Oxidation: Nitric acid, bromine water.
Reduction: Sodium borohydride.
Substitution: Acidic or basic catalysts.
Major Products:
Oxidation: Oxidized derivatives such as D-allonic acid.
Reduction: Sugar alcohols like D-allitol.
Substitution: Glycosides and other substituted derivatives.
Scientific Research Applications
Beta-D-allose has a wide range of applications in scientific research due to its unique properties:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and metabolic pathways.
Comparison with Similar Compounds
Beta-D-allose is compared with other rare sugars and similar compounds to highlight its uniqueness:
D-allulose: An epimer of D-fructose, known for its anti-hyperglycemic and anti-inflammatory properties.
D-tagatose: A ketohexose with prebiotic functions and potential anti-obesity effects.
D-mannose: Known for its role in preventing urinary tract infections and its immunoregulatory properties.
Uniqueness of this compound:
Anti-cancer Properties: this compound has shown potent anti-cancer effects, making it a promising candidate for cancer therapy.
Low Caloric Content: It is a non-caloric sugar, making it suitable for use as a low-calorie sweetener.
Properties
IUPAC Name |
(2R,3R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-QZABAPFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015883 | |
Record name | beta-D-Allopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301015883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7283-09-2 | |
Record name | β-D-Allopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7283-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-D-Allopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007283092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-D-Allopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301015883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA.-D-ALLOPYRANOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ05IRR0HO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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